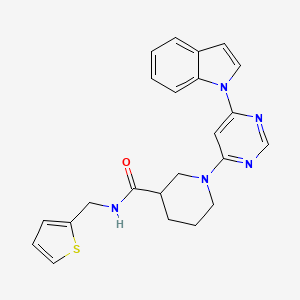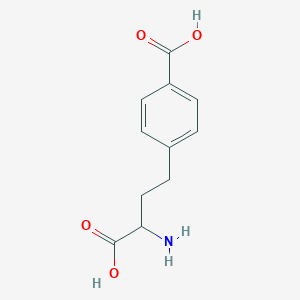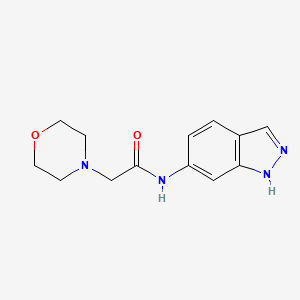
2-(4-(2,4-二氧代-1-(2-氧代-2-((3-苯丙基)氨基)乙基)-1,2-二氢喹唑啉-3(4H)-基)苯基)-N-丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-propylacetamide" is a derivative of the quinazolinone family, which is known for its wide range of biological activities. The quinazolinone nucleus is a fused structure of benzene and pyrimidine rings, and modifications to this core structure have led to compounds with various pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the formation of the quinazolinone core followed by various functionalization reactions. In the case of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, the synthesis was achieved by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with suitable reactive aromatic amines . This method could potentially be adapted to synthesize the compound by selecting appropriate amines and modifying the reaction conditions to incorporate the 3-phenylpropylamino and propylacetamide groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to determine the structures of these compounds . These techniques would be essential in confirming the structure of the compound , ensuring that the desired modifications have been successfully introduced.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions depending on the substituents attached to the core structure. The reactivity of these compounds can be influenced by structural effects, which can be studied to optimize the synthesis and functionalization of the quinazolinone nucleus . Understanding these reactions is crucial for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. The compound's purity and structure can be confirmed by elemental analysis, 1H NMR, 13C NMR spectroscopy, and LC/MS . These analyses are important for assessing the quality of the synthesized compound and for predicting its behavior in biological systems.
科学研究应用
合成和抗菌活性:Patel 和 Shaikh(2011 年)的一项研究讨论了相关喹唑啉酮衍生物的合成及其抗菌活性的评估。与标准药物相比,这些化合物表现出良好的活性,突出了它们在对抗细菌感染方面的潜力 (Patel 和 Shaikh,2011 年)。
潜在的抗菌剂:Desai、Shihora 和 Moradia(2007 年)的另一项研究合成了新的喹唑啉,并测试了它们作为潜在抗菌剂。该研究强调了这些化合物在开发新的抗菌和抗真菌治疗方法中的相关性 (Desai 等人,2007 年)。
喹唑啉酮衍生物的药理活性:Rajveer 等人(2010 年)的研究重点是合成 6-溴喹唑啉酮衍生物并探索它们的药理活性。他们发现这些化合物具有显着的抗炎、镇痛和抗菌活性 (Rajveer 等人,2010 年)。
镇痛和抗炎活性:Alagarsamy 等人(2015 年)合成了新型喹唑啉基乙酰胺并研究了它们的镇痛和抗炎活性。他们发现一些化合物显示出有效的活性,表明它们在疼痛管理和炎症控制中具有潜在的用途 (Alagarsamy 等人,2015 年)。
手性恶唑哌啶酮内酰胺:Escolano 等人(2006 年)的一项研究强调了苯甘氨醇衍生的恶唑哌啶酮内酰胺在合成结构多样的化合物(包括喹唑啉)中的多功能性。这项研究对于理解此类复杂分子的合成途径至关重要 (Escolano 等人,2006 年)。
抗癌和抗菌潜力:Ahmed 等人(2018 年)的一项研究合成了新的乙酰胺衍生物,显示出有希望的广谱抗菌活性和抗癌作用。这表明喹唑啉酮衍生物在癌症治疗和感染控制中的潜力 (Ahmed 等人,2018 年)。
癌症治疗的合成和表征:Riadi 等人(2021 年)描述了一种制备喹唑啉酮衍生物的有效方法,显示出对各种癌细胞系具有有效的细胞毒活性。这项研究支持此类化合物在开发新的癌症治疗方法中的作用 (Riadi 等人,2021 年)。
属性
IUPAC Name |
2-[4-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]phenyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c1-2-18-31-27(35)20-23-14-16-24(17-15-23)34-29(37)25-12-6-7-13-26(25)33(30(34)38)21-28(36)32-19-8-11-22-9-4-3-5-10-22/h3-7,9-10,12-17H,2,8,11,18-21H2,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWNFJXZJVFRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-propylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)
![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)
![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)

